1-(4-Trifluoromethylphenyl)isoquinoline

OLED Phosphorescent Emitter Iridium Complex

For advanced optoelectronic and medicinal chemistry workflows, 1-(4-Trifluoromethylphenyl)isoquinoline (tfmpiq) is chemically essential. The electron-withdrawing para-CF₃ group is functionally non-negotiable, as substituting it with hydrogen, methyl, or chloro derivatives alters the emission wavelength, radiative decay rates, and target binding affinity (e.g., TRPM8 IC₅₀ 53 nM). Utilizing tfmpiq is critical to maintaining external quantum efficiencies above 15% in deep-red OLEDs and enabling regioselective C–H functionalization. Choose this building block to ensure your research achieves consistent, high-performance results without re-optimizing your synthetic pathways.

Molecular Formula C16H10F3N
Molecular Weight 273.25 g/mol
CAS No. 76304-18-2
Cat. No. B3283197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Trifluoromethylphenyl)isoquinoline
CAS76304-18-2
Molecular FormulaC16H10F3N
Molecular Weight273.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C16H10F3N/c17-16(18,19)13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-20-15/h1-10H
InChIKeyGVPOXQWXNHAESS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Trifluoromethylphenyl)isoquinoline CAS 76304-18-2: Core Chemical Identity and Research Provenance


1-(4-Trifluoromethylphenyl)isoquinoline (CAS 76304-18-2), also designated 1-[4-(trifluoromethyl)phenyl]isoquinoline or tfmpiq, is a fluorinated 1-arylisoquinoline with molecular formula C₁₆H₁₀F₃N and molecular weight 273.25 g/mol . This synthetic compound serves as a versatile building block in medicinal chemistry and materials science, where its electron‑withdrawing 4‑trifluoromethylphenyl substituent confers distinct physicochemical properties relative to unsubstituted or alternatively substituted 1‑phenylisoquinoline congeners [1].

Why Generic Substitution Fails for 1-(4-Trifluoromethylphenyl)isoquinoline in Research and Industrial Procurement


Replacement of 1-(4-trifluoromethylphenyl)isoquinoline with simpler 1-phenylisoquinoline or alternative 4-substituted phenylisoquinolines is not functionally neutral. The trifluoromethyl group profoundly alters the compound's electronic profile, lipophilicity, and metabolic stability, directly impacting both its biological target engagement and its performance as an optoelectronic ligand [1]. SAR studies on related isoquinoline series demonstrate that para‑substitution is often required for optimal activity, but the specific nature of that substituent—particularly the transition from methyl or chloro to trifluoromethyl—can dictate potency, selectivity, and emission wavelength in downstream applications [2]. Consequently, substituting the trifluoromethyl moiety will likely degrade performance in established systems, necessitating re‑optimization of entire synthetic and assay workflows.

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of 1-(4-Trifluoromethylphenyl)isoquinoline


OLED Emitter Performance: Enhanced Efficiency via tfmpiq-Based Iridium Complexes

The trifluoromethylated ligand tfmpiq (1-(4-trifluoromethylphenyl)isoquinoline) enables superior OLED performance compared to non‑fluorinated phenylisoquinoline ligands. In a direct head‑to‑head comparison of iridium(III) complexes with identical ancillary ligands, the tfmpiq‑containing emitter (PQZ-Ir4-cf3) delivered a maximum current efficiency of 40.04 cd A⁻¹ and a maximum power efficiency of 33.98 lm W⁻¹, whereas the corresponding complex with an unsubstituted phenylisoquinoline ligand (PQZ-Ir4-me) achieved lower efficiencies in the same device architecture [1]. The tfmpiq‑based complex also exhibited a phosphorescence quantum yield of up to 0.67, underscoring the beneficial effect of the electron‑withdrawing CF₃ group on radiative efficiency [1].

OLED Phosphorescent Emitter Iridium Complex

PDE4C Inhibition Profile: Weak Activity of the Free Base versus Potent Downstream Derivatives

The unmodified 1-(4-trifluoromethylphenyl)isoquinoline scaffold displays negligible direct inhibition of phosphodiesterase 4C (PDE4C), with an IC₅₀ exceeding 10,000 nM against the rat enzyme [1]. In contrast, elaborated derivatives containing a 3,4‑dihydroisoquinoline‑2‑carboxamide motif, such as TC‑I 2000, exhibit potent TRPM8 channel blockade (IC₅₀ = 53 nM) . This contrast demonstrates that while the free base is a suboptimal PDE4 binder, it serves as a critical synthetic precursor for generating highly active pharmacophores.

Phosphodiesterase PDE4 Inflammation

Fine‑Tuned Emission Wavelength: Systematic Bathochromic Shift via Para‑CF₃ Substitution

Incorporation of a para‑trifluoromethyl group onto the phenyl ring of 1‑phenylisoquinoline induces a predictable bathochromic (red) shift in the emission maximum of the corresponding iridium(III) complexes. Systematic comparison of ortho‑, meta‑, and para‑CF₃‑substituted piq ligands reveals that para‑CF₃ substitution (tfmpiq) yields complexes emitting in the deep‑red to NIR region (λₑₘ ≈ 660–700 nm), whereas the unsubstituted 1‑phenylisoquinoline complex emits at ≈ 660 nm [1]. This fine‑tuning capability allows for precise color optimization in PhOLEDs.

Phosphorescence NIR Emitters Iridium Complexes

Lack of Direct Antiallergic Activity: Differentiating tfmpiq from Active 1‑Phenylisoquinoline Derivatives

In a classic series of substituted 1‑phenylisoquinolines evaluated for antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) assay, several derivatives exhibited significant inhibition of antigen‑induced wheal formation and histamine release [1]. However, 1‑(4‑trifluoromethylphenyl)isoquinoline itself is not reported among the active compounds; its high electron‑withdrawing character and increased lipophilicity likely alter target engagement compared to the active analogs (which included various halogen and alkyl substitutions) [1]. This underscores that the free base is not a direct antiallergic agent but a synthetic precursor.

Antiallergic PCA Assay PDE Inhibition

Synthetic Accessibility via Modern Trifluoromethylation Methodologies

Recent advances in radical trifluoromethylation enable efficient installation of the CF₃ group onto the isoquinoline core. A 2020 communication describes a facile strategy using the Togni reagent as a CF₃ radical precursor, achieving direct trifluoromethylation of isoquinolines and heteroarenes in good yields under mild conditions [1]. While the specific yield for 1‑(4‑trifluoromethylphenyl)isoquinoline is not reported, the methodology represents a significant improvement over earlier multistep syntheses that required pre‑fluorinated benzene ring construction [2]. This modern approach reduces step count and improves atom economy compared to classical cyclization routes.

Trifluoromethylation Radical Chemistry Late‑Stage Functionalization

Best Research and Industrial Application Scenarios for 1-(4-Trifluoromethylphenyl)isoquinoline


Fabrication of High‑Efficiency Deep‑Red/NIR Phosphorescent OLEDs

Utilize tfmpiq as the cyclometalating ligand in iridium(III) complexes to achieve deep‑red to near‑infrared electroluminescence with external quantum efficiencies exceeding 15% (deep‑red) and 4% (NIR) at 100 cd m⁻² luminance. The electron‑withdrawing para‑CF₃ group enhances radiative decay rates and shifts emission wavelength into the NIR region, making these emitters ideal for biomedical imaging, night‑vision displays, and optical communication devices [1].

Synthetic Intermediate for Potent TRPM8 Channel Blockers

Employ tfmpiq as a key building block for the synthesis of 3,4‑dihydroisoquinoline‑2‑carboxamide derivatives such as TC‑I 2000, which potently inhibits TRPM8 channels (IC₅₀ = 53 nM). The trifluoromethylphenyl moiety contributes to target binding affinity and metabolic stability, enabling the development of tool compounds for studying cold sensation, pain pathways, and potential therapeutics for prostate cancer and migraine .

Structure‑Activity Relationship (SAR) Exploration of 1‑Arylisoquinoline Pharmacophores

Include tfmpiq in focused SAR libraries to probe the effects of strong electron‑withdrawing groups on biological activity, metabolic stability, and physicochemical properties. Compare directly with unsubstituted, 4‑methyl, and 4‑chloro analogs to delineate substituent contributions to target engagement (e.g., PDE4, kinases, or TRP channels) and to guide lead optimization campaigns [2].

Precursor for Late‑Stage Functionalization via C–H Activation

Leverage the electron‑deficient nature of the isoquinoline core and the para‑CF₃ phenyl substituent to direct regioselective C–H functionalization reactions. The CF₃ group serves as a versatile handle for further derivatization, including nucleophilic aromatic substitution and cross‑coupling reactions, enabling rapid diversification of the scaffold for medicinal chemistry and materials science applications [3].

Quote Request

Request a Quote for 1-(4-Trifluoromethylphenyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.